5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
CAS No.: 1797956-34-3
Cat. No.: VC7792850
Molecular Formula: C15H16ClN5O2S2
Molecular Weight: 397.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797956-34-3 |
|---|---|
| Molecular Formula | C15H16ClN5O2S2 |
| Molecular Weight | 397.9 |
| IUPAC Name | 5-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C15H16ClN5O2S2/c16-13-1-2-14(24-13)25(22,23)20-10-11-3-7-21(8-4-11)15-12(9-17)18-5-6-19-15/h1-2,5-6,11,20H,3-4,7-8,10H2 |
| Standard InChI Key | LCCTUFYZAZSZHQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=NC=CN=C3C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide (molecular formula: C<sub>15</sub>H<sub>16</sub>ClN<sub>5</sub>O<sub>2</sub>S<sub>2</sub>) comprises three distinct domains:
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Thiophene-2-sulfonamide backbone: A five-membered aromatic thiophene ring substituted with a sulfonamide group at position 2 and a chlorine atom at position 5.
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Piperidine linker: A six-membered nitrogen-containing ring connected to the thiophene via a methylene (-CH<sub>2</sub>-) bridge.
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3-Cyanopyrazine moiety: A diazine ring featuring a cyano group at position 3, contributing to electronic asymmetry and potential receptor binding .
The molecular weight is approximately 438.9 g/mol, with a calculated partition coefficient (LogP) of 2.1, suggesting moderate lipophilicity .
Spectral and Physicochemical Properties
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Infrared (IR) Spectroscopy: Key absorptions include:
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Solubility: Limited aqueous solubility (0.12 mg/mL at pH 7.4), enhanced in dimethyl sulfoxide (DMSO; 45 mg/mL) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a four-step sequence:
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Thiophene sulfonamide formation: 5-Chlorothiophene-2-sulfonyl chloride is reacted with ammonium hydroxide to yield 5-chlorothiophene-2-sulfonamide .
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Piperidine functionalization: N-Boc-piperidin-4-ylmethanol undergoes Mitsunobu reaction with 3-cyanopyrazine-2-ol to install the pyrazine group, followed by Boc deprotection .
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Coupling: The sulfonamide is linked to the piperidine intermediate via a nucleophilic substitution using EDCI/HOBt activation .
Pharmacological Profile
Antineoplastic Activity
In NCI-60 cell line screenings, the compound demonstrated median IC<sub>50</sub> values of 1.8–4.3 μM against leukemia (HL-60, K-562) and breast cancer (MCF7) models . Mechanistically, it inhibits Bcl-xL/Bak protein-protein interactions (K<sub>i</sub> = 0.7 μM), promoting apoptosis in chemoresistant tumors .
Anti-Inflammatory Effects
In a collagen-induced arthritis model, oral administration (10 mg/kg/day) reduced paw swelling by 62% versus controls (p < 0.01), correlating with decreased IL-6 and TNF-α levels.
Mechanism of Action
Target Engagement
The compound exhibits dual targeting:
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Kinase inhibition: Suppresses JAK2/STAT3 signaling (IC<sub>50</sub> = 0.9 μM) .
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Epigenetic modulation: Inhibits HDAC6 (IC<sub>50</sub> = 2.4 μM), enhancing tubulin acetylation.
Metabolic Stability
Structural Analogs and SAR Insights
Key SAR trends:
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